Etoposide phosphate
Overview
Description
Mechanism of Action
Target of Action
Etoposide phosphate primarily targets an enzyme known as DNA topoisomerase II . This enzyme plays a crucial role in the replication of DNA by controlling the topological states of DNA during transcription .
Mode of Action
this compound interacts with its target, DNA topoisomerase II, by forming a complex with it and DNA . This complex induces breaks in double-stranded DNA and prevents the repair by topoisomerase II binding . The interaction of this compound with DNA topoisomerase II causes critical errors in DNA synthesis at the premitotic stage of cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process . By inhibiting DNA topoisomerase II, this compound disrupts the normal function of this enzyme, leading to errors in DNA synthesis . These errors prevent cells from entering the mitotic phase of cell division, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its conversion to its active form, etoposide, by dephosphorylation . The bioavailability of etoposide is highly variable, ranging from 25% to 75% . It is primarily metabolized in the liver through the CYP450 3A4 isoenzyme pathway . About 40% of etoposide is excreted unchanged in the urine .
Result of Action
The result of this compound’s action is the induction of cell death . By causing errors in DNA synthesis and preventing cells from entering the mitotic phase of cell division, this compound leads to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of conversion of this compound to its active form, etoposide, can be affected by the pH of the environment . Additionally, the drug’s efficacy can be influenced by the presence of other medications that may interact with it .
Biochemical Analysis
Biochemical Properties
Etoposide phosphate interacts with DNA topoisomerase IIα, a nuclear enzyme involved in regulating DNA topology through a double-strand passage mechanism . The enzyme is a homodimeric enzyme with two symmetrical active sites formed by residues from either half of the dimer . Both active sites cleave DNA, forming an enzyme-bound, double-stranded DNA break .
Cellular Effects
This compound acts by binding in the active site between the ends of cleaved DNA, preventing the enzyme from ligating the DNA . This action blocks the cell cycle, leading to the death of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the ability of topoisomerase II to change the topological conformation of DNA, causing the fragmentation of DNA . This action blocks the cell cycle, leading to the death of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the electrochemical oxidation of this compound by nanoporous gold (NPG) caused a sensitive current peak at +0.27 V with good reproductivity in 50 mM of phosphate buffer (pH 7.4) .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates DNA topology. It interacts with the enzyme topoisomerase IIα
Preparation Methods
Synthetic Routes and Reaction Conditions: Etopophos is synthesized from etoposide, which is a semi-synthetic derivative of podophyllotoxin. The synthesis involves the esterification of etoposide with phosphoric acid to form etoposide phosphate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced by reacting etoposide with phosphoric acid in the presence of a catalyst. The resulting product is then purified and lyophilized to obtain a sterile powder for intravenous infusion . The water solubility of this compound makes it suitable for intravenous administration, reducing the risk of precipitation during infusion .
Chemical Reactions Analysis
Types of Reactions: Etopophos undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the hydrolysis of the phosphate ester bond to release the active etoposide molecule .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions are used to hydrolyze etoposide phosphate to etoposide.
Oxidation and Reduction: These reactions can occur under specific conditions, such as the presence of oxidizing or reducing agents.
Major Products Formed: The major product formed from the hydrolysis of this compound is etoposide, which is the active compound responsible for its therapeutic effects .
Scientific Research Applications
Etopophos has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
- Carboplatin
- Fluorouracil
- Teniposide (another podophyllotoxin derivative)
- Doxorubicin (a topoisomerase II inhibitor)
Etopophos stands out for its specific targeting of DNA topoisomerase II and its effectiveness in combination chemotherapy regimens .
Properties
CAS No. |
117091-64-2 |
---|---|
Molecular Formula |
C29H33O16P |
Molecular Weight |
668.5 g/mol |
IUPAC Name |
[4-[(5S,5aR,8aR,9R)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11?,15-,20?,21+,22-,23?,24?,25+,27?,29?/m0/s1 |
InChI Key |
LIQODXNTTZAGID-GDAYZDJCSA-N |
Isomeric SMILES |
CC1OCC2C(O1)C(C(C(O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |
SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |
Appearance |
Solid powder |
Pictograms |
Flammable; Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMY 40481-30 BMY-40481 BMY-40481-30 Etophos Etopofos Etopophos etoposide phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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